2-(o-Tolyl)pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

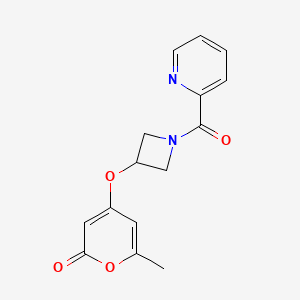

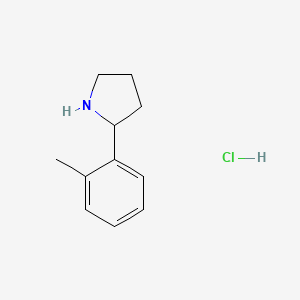

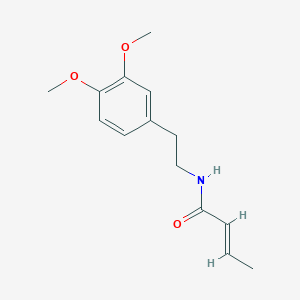

2-(o-Tolyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1228878-85-0 . It has a molecular weight of 197.71 . The IUPAC name for this compound is 2-(2-methylphenyl)pyrrolidine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H . This indicates the presence of a pyrrolidine ring and a 2-methylphenyl (o-tolyl) group in the molecule.Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . The storage temperature is room temperature under an inert atmosphere .Applications De Recherche Scientifique

Asymmetric Synthesis of Pyrrolidine Derivatives

2-(o-Tolyl)pyrrolidine hydrochloride and its derivatives have been utilized in asymmetric synthesis to create highly substituted pyrrolidine derivatives with enantiomeric purity. These derivatives are synthesized through interactions that ensure defined absolute configurations at newly formed stereogenic centers, highlighting its utility in producing chiral molecules (Reggelin & Heinrich, 1998).

Synthesis of Optically Pure Compounds

The chemical has been used in synthesizing optically pure compounds, such as 2-(1-hydroxybenzyl)piperidine and pyrrolidine. This process involves nucleophilic addition and intramolecular elimination, demonstrating the compound's role in creating stereochemically complex structures with high purity (Ruano, Alemán, & Cid, 2006).

Photolytic Degradation Studies

Studies on the photolytic degradation of halogenated pyridines have included derivatives of this compound to understand the decomposition products and reaction pathways. This research is vital for environmental chemistry, offering insights into the degradation processes of similar compounds (Stapleton et al., 2009).

Orientations Futures

Pyrrolidine rings, such as the one in 2-(o-Tolyl)pyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and similar compounds lies in further exploring their biological activities and optimizing their properties for potential therapeutic applications .

Mécanisme D'action

Target of Action

It has been used as a ligand in ruthenium-catalyzed ketone directed ortho-arylation . In this context, the compound interacts with the ruthenium catalyst and the ketone substrate .

Mode of Action

The mode of action of 2-(o-Tolyl)pyrrolidine hydrochloride involves its role as a ligand in the ruthenium-catalyzed ketone directed ortho-arylation . The addition of this compound as a ligand significantly enhances the C-H arylation reaction . The increased catalytic activity stems from the formation of a cyclometallated complex containing the ligand, which provides an intermediate that accelerates the ortho-arylation of the ketone substrate .

Biochemical Pathways

Its role in the ruthenium-catalyzed ketone directed ortho-arylation suggests that it may influence pathways involving ketone substrates and arylboronic acid esters .

Result of Action

The result of the action of this compound is the enhanced efficiency of the ruthenium-catalyzed ketone directed ortho-arylation . This leads to an increased yield of the desired product .

Action Environment

The action of this compound as a ligand in the ruthenium-catalyzed ketone directed ortho-arylation is influenced by environmental factors such as temperature . At 80°C, the reaction rate dropped, and after 6 hours, 44% of the desired product was obtained .

Propriétés

IUPAC Name |

2-(2-methylphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRKKCHTNWTYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2978337.png)

![4-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2978344.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)

![(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2978350.png)

![1,1-Difluoro-6-(furan-2-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2978352.png)

![N-benzyl-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2978357.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)